6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile
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Overview
Description
6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile is a nitrogen-containing heterocyclic compound. It features a pyridine ring fused with a pyrazine ring, making it part of the pyridopyrazine family. Compounds in this family are known for their diverse biological activities and are often explored for their potential in medicinal chemistry.
Preparation Methods
The synthesis of 6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile typically involves multi-step reactions. One common method includes:
Preparation of Pyrrole Derived α,β-Alkynyl Ketones: This step involves the formation of pyrrole-derived α,β-alkynyl ketones.
Sonogashira Cross-Coupling: Different groups are introduced into the alkyne using Sonogashira cross-coupling.
Formation of Pyrazole: The reaction between α,β-alkynyls and hydrazine monohydrate forms pyrazole.
Gold-Catalyzed Cyclization: Pyrazoles undergo cyclization catalyzed by gold.
Final Cyclization: The final cyclization step is carried out using sodium hydride (NaH).
Chemical Reactions Analysis
6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Cyclization: Cyclization reactions can form additional rings, enhancing its structural complexity.
Common reagents used in these reactions include hydrazine hydrate, sodium hydride, and various catalysts like gold. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.
Medicine: It is explored for its potential as a kinase inhibitor, which could be useful in treating various diseases.
Mechanism of Action
The mechanism of action of 6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives have shown activity as kinase inhibitors, which means they can interfere with kinase enzymes involved in cell signaling pathways. This interference can lead to the inhibition of cell proliferation, making it a potential candidate for cancer treatment .
Comparison with Similar Compounds
6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile can be compared with other pyridopyrazine derivatives:
Pyrrolo[1,2-a]pyrazine: Known for its antibacterial, antifungal, and antiviral activities.
5H-Pyrrolo[2,3-b]pyrazine: Exhibits more activity on kinase inhibition.
6H-Pyrrolo[3,4-b]pyrazine: Another variant with distinct biological activities.
These compounds share a similar core structure but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
51068-38-3 |
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Molecular Formula |
C11H11N5 |
Molecular Weight |
213.24 g/mol |
IUPAC Name |
6-amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile |
InChI |
InChI=1S/C11H11N5/c1-5-8(4-12)10(13)16-11-9(5)14-6(2)7(3)15-11/h1-3H3,(H2,13,15,16) |
InChI Key |
MYZFSVXFOCDGMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=NC(=C(N=C12)C)C)N)C#N |
Origin of Product |
United States |
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